molecular formula C12H18O6 B14754653 1,2,3-Cyclopropanetricarboxylic acid, triethyl ester CAS No. 729-87-3

1,2,3-Cyclopropanetricarboxylic acid, triethyl ester

Cat. No.: B14754653
CAS No.: 729-87-3
M. Wt: 258.27 g/mol
InChI Key: ZWTRZSCYTXXULL-UHFFFAOYSA-N
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Description

1,2,3-Cyclopropanetricarboxylic acid, triethyl ester is an organic compound with the molecular formula C12H18O6. It is a derivative of cyclopropane, featuring three carboxylic acid groups esterified with ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Cyclopropanetricarboxylic acid, triethyl ester can be synthesized through the esterification of 1,2,3-cyclopropanetricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a strong acid such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Cyclopropanetricarboxylic acid, triethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield 1,2,3-cyclopropanetricarboxylic acid and ethanol.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 1,2,3-Cyclopropanetricarboxylic acid and ethanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1,2,3-Cyclopropanetricarboxylic acid, triethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3-cyclopropanetricarboxylic acid, triethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The cyclopropane ring may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2-Cyclopropanetricarboxylic acid, triethyl ester
  • Propane-1,2,3-tricarboxylic acid

Uniqueness

1,2,3-Cyclopropanetricarboxylic acid, triethyl ester is unique due to its specific arrangement of carboxylic acid groups on the cyclopropane ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For example, the position of the carboxylic acid groups can influence the compound’s ability to undergo specific chemical reactions and its interaction with biological targets.

Properties

CAS No.

729-87-3

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

triethyl cyclopropane-1,2,3-tricarboxylate

InChI

InChI=1S/C12H18O6/c1-4-16-10(13)7-8(11(14)17-5-2)9(7)12(15)18-6-3/h7-9H,4-6H2,1-3H3

InChI Key

ZWTRZSCYTXXULL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C1C(=O)OCC)C(=O)OCC

Origin of Product

United States

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